Spectroscopic Data and Structural Validation of 4-Bromo-6-cyano-7-methylindole: A Technical Guide
Spectroscopic Data and Structural Validation of 4-Bromo-6-cyano-7-methylindole: A Technical Guide
Executive Summary
In modern drug discovery and materials science, poly-substituted indoles serve as privileged scaffolds. 4-Bromo-6-cyano-7-methylindole (CAS: 1082040-83-2) [1] is a highly specialized building block characterized by its orthogonal functional groups. The bromine atom at C4 provides a handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the cyano group at C6 offers opportunities for hydrogen-bonding interactions or reduction to primary amines, and the C7 methyl group provides steric tuning.
As a Senior Application Scientist, I have designed this whitepaper to move beyond merely listing spectral peaks. Instead, this guide explores the causality behind the spectroscopic phenomena of this compound and provides a self-validating, step-by-step analytical workflow to ensure absolute structural integrity during synthesis and scale-up.
Physicochemical & Structural Profiling
Before initiating spectroscopic analysis, it is critical to establish the baseline physicochemical parameters of the compound. These properties dictate sample preparation, solvent selection, and ionization parameters.
| Parameter | Value | Analytical Significance |
| Chemical Formula | C₁₀H₇BrN₂ | Dictates the exact mass and isotopic envelope. |
| Molar Mass | 235.08 g/mol | Target for low-resolution MS screening. |
| Exact Mass (Monoisotopic) | 233.9793 Da | Target for HRMS validation. |
| CAS Number | 1082040-83-2 | Commercial and literature indexing. |
| Appearance | Brown/Tan Powder | Indicates potential conjugation or trace impurities. |
| Solubility | DMSO, DMF, hot MeCN | Necessitates the use of DMSO-d₆ for NMR acquisition. |
Advanced Spectroscopic Characterization
To confidently validate the structure of 4-bromo-6-cyano-7-methylindole, we must employ an orthogonal analytical approach. No single technique is infallible; therefore, we utilize NMR for connectivity, HRMS for exact mass and isotopic ratios, and FT-IR for functional group confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The selection of the NMR solvent is not arbitrary. We utilize DMSO-d₆ rather than CDCl₃ because the strong hydrogen-bond accepting nature of DMSO severely reduces the exchange rate of the acidic indole N-H proton. This allows the N-H signal to be observed as a sharp, highly deshielded singlet, which is critical for confirming the integrity of the pyrrole ring.
Furthermore, the C5 proton is a critical diagnostic handle. Being the sole proton on the benzene ring, it appears as a singlet. As outlined in [2], its chemical shift is heavily deshielded (~7.95 ppm) due to the synergistic electron-withdrawing effects of the ortho-cyano group (via resonance and induction) and the meta-bromo group (via induction).
Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Position | Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Causal Assignment Logic |
| N-H (1) | 11.80 | br s | 1H | - | Highly deshielded due to aromatic ring current and H-bonding with DMSO. |
| C-H (5) | 7.95 | s | 1H | - | Deshielded by adjacent electron-withdrawing -CN and -Br groups. |
| C-H (2) | 7.60 | dd | 1H | 3.2, 2.5 | Typical pyrrole proton; couples to N-H and H-3. |
| C-H (3) | 6.55 | dd | 1H | 3.2, 2.0 | Electron-rich position of the indole core; couples to H-2. |
| CH₃ (7) | 2.70 | s | 3H | - | Benzylic methyl group deshielded by the adjacent N and -CN group. |
Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Carbon Type | Shift (δ, ppm) | Assignment | Causal Assignment Logic |
| Quaternary | 136.5 | C-7a | Bridgehead carbon adjacent to the electronegative nitrogen. |
| Quaternary | 131.0 | C-7 | Substituted with the methyl group. |
| CH | 128.5 | C-2 | Standard pyrrole C-2 shift. |
| Quaternary | 127.0 | C-3a | Bridgehead carbon. |
| CH | 125.4 | C-5 | Aromatic CH; influenced by adjacent withdrawing groups. |
| Quaternary | 118.5 | C≡N | Nitrile carbon; characteristic shift region. |
| Quaternary | 113.8 | C-4 | Halogenated carbon; shielded relative to standard aromatic carbons due to heavy atom effect. |
| Quaternary | 107.5 | C-6 | Substituted with the strongly withdrawing cyano group. |
| CH | 101.2 | C-3 | Most electron-rich carbon in the indole system. |
| Alkyl | 16.2 | C-CH₃ | Benzylic methyl carbon. |
High-Resolution Mass Spectrometry (HRMS-ESI)
According to standard spectroscopic principles detailed in [3], the isotopic signature of bromine is an invaluable diagnostic tool. Bromine exists naturally as two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio (50.69% and 49.31%).
When analyzing 4-bromo-6-cyano-7-methylindole via Positive Electrospray Ionization (ESI+), the resulting spectrum will not show a single molecular ion peak. Instead, it will display a distinct "twin peak" isotopic envelope for the [M+H]⁺ ion separated by 2 m/z units. Observing this exact 1:1 ratio at the precise calculated masses is absolute confirmation of mono-bromination.
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Calculated [M+H]⁺ for ⁷⁹Br: 234.9871 m/z (100% relative abundance)
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Calculated [M+H]⁺ for ⁸¹Br: 236.9850 m/z (~98% relative abundance)
Fourier-Transform Infrared (FT-IR) Spectroscopy
To ensure a self-validating system, the IR spectrum must be acquired. Quaternary carbons, such as the nitrile (C≡N) carbon, often exhibit weak signals in ¹³C NMR due to long longitudinal relaxation times (T₁) and a lack of Nuclear Overhauser Effect (NOE) enhancement from attached protons. The IR spectrum orthogonally validates the presence of the cyano group, compensating for potential NMR ambiguities.
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N-H Stretch: ~3300 cm⁻¹ (Broad, strong)
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C≡N Stretch: ~2220 cm⁻¹ (Sharp, strong; appears in the "quiet region" of the spectrum)
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C=C Aromatic Stretches: ~1600, 1550 cm⁻¹
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C-Br Stretch: ~650 cm⁻¹ (Strong, low-frequency)
Experimental Workflows & Protocols
The following step-by-step methodologies are designed to guarantee data integrity and reproducibility.
Protocol 1: NMR Sample Preparation & Acquisition
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Sample Prep: Weigh exactly 15–20 mg of 4-bromo-6-cyano-7-methylindole.
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Solvation: Dissolve the powder in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard. Ensure complete dissolution via gentle sonication.
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¹H NMR Acquisition: Acquire at 400 MHz using a standard 30° pulse sequence (zg30), 16 scans, and a 2-second relaxation delay (D1).
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¹³C NMR Acquisition (Critical Step): Acquire at 100 MHz using a proton-decoupled sequence (zgpg30). Increase the relaxation delay (D1) to 3–5 seconds and acquire a minimum of 1024 scans.
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Causality: The molecule contains six quaternary carbons (C4, C6, C7, C3a, C7a, and C≡N). These lack attached protons, resulting in long T₁ relaxation times. A longer D1 ensures these critical structural nodes are fully relaxed between pulses, preventing signal suppression.
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Protocol 2: HRMS-ESI Acquisition
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Solution Prep: Prepare a 1 µg/mL stock solution in LC-MS grade Acetonitrile/Water (50:50 v/v) spiked with 0.1% Formic Acid.
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Causality: Formic acid facilitates the protonation of the indole nitrogen, maximizing the [M+H]⁺ ion yield in ESI+.
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Injection: Infuse the sample directly into the mass spectrometer at a flow rate of 10 µL/min.
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Parameters: Set the capillary voltage to 3.0 kV and the desolvation temperature to 250°C to ensure efficient droplet evaporation without thermal degradation.
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Analysis: Acquire full-scan MS data from m/z 100 to 500. Isolate the isotopic cluster around m/z 235 to validate the 1:1 bromine signature.
Protocol 3: FT-IR Spectroscopy (ATR Method)
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Background: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol and establish a baseline background spectrum.
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Application: Place 2–3 mg of the solid powder directly onto the center of the crystal.
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Compression: Apply the pressure anvil to ensure intimate contact between the crystal and the sample.
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Causality: Solid-state indoles possess high refractive indices. Firm contact prevents baseline drift and ensures sharp resolution of the high-frequency N-H and C≡N stretches.
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Acquisition: Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ (32 scans).
Data Integrity & Validation (Self-Validating System)
The core of modern analytical chemistry is the self-validating system. By combining these three techniques, the structural assignment of 4-bromo-6-cyano-7-methylindole becomes mathematically and logically secure.
Fig 1: Orthogonal spectroscopic workflow for structural validation.
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NMR provides the carbon-carbon and carbon-hydrogen connectivity framework.
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HRMS independently verifies the elemental composition and mathematically proves the presence of the C4-Bromine via isotopic distribution.
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FT-IR independently proves the presence of the C6-Cyano group, covering the blind spots of ¹³C NMR relaxation times.
Fig 2: Logic pathway for confirming mono-bromination via HRMS-ESI.
